molecular formula C9H11N3O2S B5231882 4-(5-nitro-2-pyridinyl)thiomorpholine

4-(5-nitro-2-pyridinyl)thiomorpholine

Cat. No. B5231882
M. Wt: 225.27 g/mol
InChI Key: SSBPVVRBRDAFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-nitro-2-pyridinyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative that has a nitro group and a pyridine ring attached to it. The chemical formula of 4-(5-nitro-2-pyridinyl)thiomorpholine is C9H10N2O2S.

Mechanism of Action

The mechanism of action of 4-(5-nitro-2-pyridinyl)thiomorpholine is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to inhibit bacterial DNA synthesis. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Additionally, its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(5-nitro-2-pyridinyl)thiomorpholine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(5-nitro-2-pyridinyl)thiomorpholine in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. Additionally, its anti-inflammatory and antitumor properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
One limitation of using 4-(5-nitro-2-pyridinyl)thiomorpholine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and caution should be exercised when handling this compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several potential future directions for the study of 4-(5-nitro-2-pyridinyl)thiomorpholine. One area of research could focus on elucidating its mechanism of action and identifying the molecular targets of this compound. This could lead to the development of more effective drugs for the treatment of various diseases.
Another area of research could focus on optimizing the synthesis of 4-(5-nitro-2-pyridinyl)thiomorpholine and developing new derivatives with improved properties. This could lead to the development of more potent and selective antimicrobial, antitumor, and anti-inflammatory agents.
Finally, the potential neuroprotective effects of 4-(5-nitro-2-pyridinyl)thiomorpholine could be further investigated. This could lead to the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

4-(5-nitro-2-pyridinyl)thiomorpholine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

4-(5-nitropyridin-2-yl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPVVRBRDAFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Nitro-pyridin-2-yl)-thiomorpholine

Synthesis routes and methods

Procedure details

To a solution of 20 g (126 mmol) of 2-chloro-5-nitropyridine in 200 ml tetrahydrofuran were added dropwise 32.5 ml (315 mmol) thiomorpholine within 10 min. The reaction mixture was refluxed for additional 2 h. After cooling to room temperature, the solvent was removed in vacuo and the residue was re-dissolved in 200 ml ethyl acetate. The organic phase was washed with 200 ml 1 N sodium bicarbonate solution, dried (magnesium sulfate) and evaporated to give 29.3 g (quantitative) of the title compound as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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